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Compound of Interest

Compound Name: Ryanodol

Cat. No.: B1680354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological functions of ryanodine. It is intended to serve as a

detailed resource for researchers, scientists, and professionals involved in drug development

who are interested in the molecular mechanisms of this potent modulator of intracellular

calcium channels.

Chemical Structure and Physicochemical Properties
Ryanodine is a diterpenoid alkaloid originally isolated from the plant Ryania speciosa. Its

complex chemical structure is fundamental to its high-affinity interaction with a specific class of

intracellular calcium channels, which are now named after it—the ryanodine receptors (RyRs).

Below is a summary of the key chemical and physical properties of ryanodine.
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Property Value Citations

Molecular Formula C₂₅H₃₅NO₉ [1][2][3][4]

Molecular Weight 493.5 g/mol [1][2]

CAS Number 15662-33-6 [2][3][4]

Appearance White solid [3][4]

Melting Point 219-220 °C [3]

Solubility

Soluble in ethanol (to 10 mM),

DMSO (to 25 mM), methanol

(20 mg/mL), and water (1

mg/mL).

[2][5][6][7]

Purity
Commercially available at

>98% (HPLC)
[2][4]

Storage Conditions

Store at -20°C under

desiccating conditions for long-

term stability. Stock solutions

can be stored at -20°C for up

to one month.

[2][5]

IUPAC Name

[(1R,2R,3S,6S,7S,9S,10R,11S

,12R,13S,14R)-2,6,9,11,13,14-

hexahydroxy-3,7,10-trimethyl-

11-propan-2-yl-15-

oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0

¹⁰,¹⁴]pentadecan-12-yl] 1H-

pyrrole-2-carboxylate

[1]

Biological Properties and Mechanism of Action
Ryanodine exerts its biological effects by targeting ryanodine receptors (RyRs), a family of

high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic

and endoplasmic reticulum.[8] These channels are critical for regulating intracellular calcium

levels, which is essential for processes such as muscle contraction, neurotransmission, and

secretion.[4]
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There are three main isoforms of RyRs in mammals:

RyR1: Primarily expressed in skeletal muscle.[2]

RyR2: Predominantly found in cardiac muscle.[2]

RyR3: Expressed more widely, particularly in the brain.[2]

Ryanodine's interaction with RyRs is concentration-dependent and complex:

At nanomolar concentrations, ryanodine locks the RyR channel in a long-lived sub-

conductance (half-open) state. This leads to a persistent leak of calcium from the

sarcoplasmic/endoplasmic reticulum, eventually depleting the intracellular calcium stores.[8]

At micromolar concentrations (>100 µM), ryanodine acts as an inhibitor, forcing the channel

into a closed state.[1][8]

This dual effect makes ryanodine a valuable tool for studying the function of RyRs and the

consequences of calcium dysregulation.

Signaling Pathway in Muscle Contraction
In striated muscle, RyRs are fundamental to excitation-contraction (EC) coupling, the process

that links an electrical stimulus (action potential) to a mechanical response (muscle

contraction).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31834676/
https://pubmed.ncbi.nlm.nih.gov/31834676/
https://pubmed.ncbi.nlm.nih.gov/31834676/
https://www.researchgate.net/figure/Calcium-imaging-of-RyR1-expressing-1B5-myotubes-A-Ca-2-responses-of-HSVRyR1-infected_fig3_12604047
https://researchmap.jp/read0025294/published_papers/13747843/attachment_file.pdf
https://www.researchgate.net/figure/Calcium-imaging-of-RyR1-expressing-1B5-myotubes-A-Ca-2-responses-of-HSVRyR1-infected_fig3_12604047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Action Potential
(Depolarization)

Dihydropyridine Receptor (DHPR)
(Voltage Sensor)

Activates

Ryanodine Receptor (RyR)

Conformational Change
(Skeletal Muscle)

Ca²⁺ Release

Opens

Sarcoplasmic Reticulum (SR)
(Ca²⁺ Store)

Increased Cytosolic Ca²⁺

Muscle Contraction

Initiates

Ryanodine (nM)

Locks in
sub-conductance state

Click to download full resolution via product page

Ryanodine's effect on excitation-contraction coupling.

In skeletal muscle, depolarization of the cell membrane activates the dihydropyridine receptor

(DHPR), which is mechanically coupled to RyR1.[9] This conformational change in the DHPR

directly opens the RyR1 channel, leading to a massive release of calcium from the

sarcoplasmic reticulum and initiating muscle contraction.[9] In cardiac muscle, the mechanism

is slightly different, relying on calcium-induced calcium release (CICR), where a small influx of

calcium through the DHPR triggers the opening of RyR2.[2]

Experimental Protocols
The unique properties of ryanodine have made it an invaluable tool for studying RyR function.

The following sections detail key experimental methodologies.
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[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as radiolabeled ryanodine

binds with high affinity to the open state of the channel.[1]

Methodology:

Preparation of Microsomes:

Isolate microsomes enriched in RyRs from tissue homogenates (e.g., rabbit skeletal

muscle) or from cell lines overexpressing a specific RyR isoform (e.g., HEK293 cells).[1][3]

This is typically achieved through differential centrifugation.[3]

Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.3 M sucrose, 0.1 M KCl,

5 mM NaPIPES, pH 6.8) and store at -80°C.[3]

Binding Reaction:

Prepare incubation mixtures containing:

A defined amount of microsomal protein (e.g., 20 µg).[3]

[³H]-ryanodine at a concentration appropriate for the desired experiment (e.g., 1-10 nM).

Incubation buffer (e.g., 0.2 M KCl, 10 µM CaCl₂, 10 mM HEPES, pH 7.4).[3]

Test compounds or modulators as required.

To determine non-specific binding, a parallel set of reactions is prepared with a high

concentration of unlabeled ryanodine (e.g., 20 µM).[3]

Incubate the reactions for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[3]

Separation and Detection:

Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) to

separate bound from free [³H]-ryanodine.[3]

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[3]
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Measure the radioactivity retained on the filters using liquid scintillation counting.[3]

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Data can be used to determine the affinity (Kd) and density (Bmax) of ryanodine binding

sites, or to assess the effect of modulators on channel activity.
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Workflow for a [³H]-Ryanodine Binding Assay.

Calcium Imaging
Calcium imaging allows for the real-time visualization of changes in intracellular calcium

concentration ([Ca²⁺]i) in response to ryanodine or other stimuli.
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Methodology:

Cell Preparation and Dye Loading:

Plate cells (e.g., primary cardiomyocytes, myotubes, or cell lines) on glass coverslips

suitable for microscopy.

Load the cells with a calcium-sensitive fluorescent dye. Fura-2 AM is a common choice

due to its ratiometric properties, which allow for more accurate quantification of [Ca²⁺]i.[10]

Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., HBSS) for 30-

60 minutes at room temperature or 37°C.[10]

After loading, wash the cells to remove extracellular dye and allow for de-esterification of

the AM ester within the cells.[10]

Imaging:

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope

equipped for ratiometric imaging.

Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm

(calcium-unbound), and collect the emission at ~510 nm.[10]

Record a baseline fluorescence ratio before applying any stimulus.

Apply ryanodine at the desired concentration through the perfusion system. Other agents

like caffeine (an RyR agonist) or thapsigargin (a SERCA inhibitor) are often used as

controls or to probe the state of calcium stores.[11]

Record the changes in the 340/380 fluorescence ratio over time.

Data Analysis:

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular

calcium concentration.
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This ratio can be calibrated to absolute calcium concentrations using the Grynkiewicz

equation, although often the change in ratio is reported as a measure of the calcium

response.
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Workflow for a Fura-2 AM Calcium Imaging Experiment.

Structural Analysis by Cryo-Electron Microscopy (Cryo-
EM)
Recent advances in cryo-EM have enabled near-atomic resolution structures of the massive

RyR complex, providing invaluable insights into its architecture and the binding sites for

modulators like ryanodine.

Methodology:
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Protein Purification:

Purify the RyR protein from native tissue or a heterologous expression system. This often

involves solubilizing the membrane-bound receptor with detergents (e.g., CHAPS)

followed by affinity chromatography and size exclusion chromatography.[12]

Recent methods utilize nanobodies for rapid, small-scale purification.[13]

Sample Preparation for Cryo-EM:

Apply a small volume (2-4 µL) of the purified RyR sample to a cryo-EM grid (a small

copper grid coated with a holey carbon film).

Blot the grid with filter paper to create a thin film of the sample across the holes.

Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving

the protein in a near-native state.[12]

Data Collection:

Load the frozen grid into a transmission electron microscope.

Collect thousands of images (micrographs) of the randomly oriented RyR particles.

Image Processing and 3D Reconstruction:

Use specialized software to pick individual particle images from the micrographs.

Classify the particle images and align them to generate 2D class averages.

Combine the 2D class averages to reconstruct a 3D model of the RyR.

Refine the 3D model to achieve the highest possible resolution.[14]

This detailed structural information is crucial for understanding the molecular basis of RyR

function and for the rational design of new drugs targeting these channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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